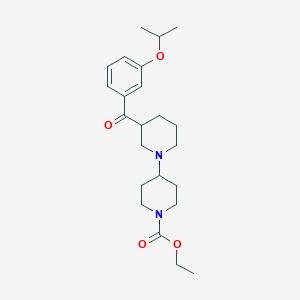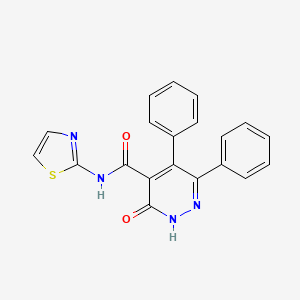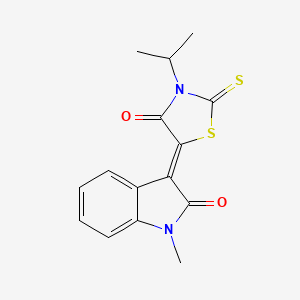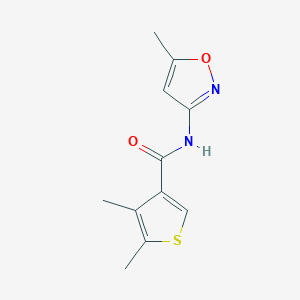
ethyl 3-(3-isopropoxybenzoyl)-1,4'-bipiperidine-1'-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-isopropoxybenzoyl)-1,4'-bipiperidine-1'-carboxylate, also known as EIBO, is a chemical compound that has been widely studied for its potential use as a therapeutic agent. EIBO belongs to a class of compounds known as piperidine carboxylates, which have been shown to have a range of biological activities, including antiviral, antitumor, and antimalarial properties. In
作用机制
The mechanism of action of ethyl 3-(3-isopropoxybenzoyl)-1,4'-bipiperidine-1'-carboxylate is complex and involves multiple pathways. In the case of HIV-1, this compound blocks the interaction between the viral protein Vif and the host protein APOBEC3G. This interaction is critical for the survival of the virus, as APOBEC3G is a key component of the host immune system that can inhibit viral replication. By blocking this interaction, this compound prevents the virus from replicating and spreading.
In the case of cancer cells, this compound appears to induce apoptosis through a variety of mechanisms. Studies have shown that this compound can activate the caspase pathway, which leads to the cleavage of proteins involved in cell survival and proliferation. This compound can also induce the expression of pro-apoptotic proteins, such as Bax and Bak, while inhibiting the expression of anti-apoptotic proteins, such as Bcl-2.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, depending on the specific context in which it is used. In the case of HIV-1, this compound inhibits viral replication by blocking the interaction between Vif and APOBEC3G. This leads to a decrease in viral load and an increase in CD4+ T cell count, which are key indicators of immune function.
In the case of cancer cells, this compound induces apoptosis through a variety of mechanisms, leading to a decrease in cell proliferation and an increase in cell death. This can result in a decrease in tumor size and an improvement in overall survival.
实验室实验的优点和局限性
Ethyl 3-(3-isopropoxybenzoyl)-1,4'-bipiperidine-1'-carboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its well-characterized mechanism of action. However, there are also some limitations to its use. For example, this compound has relatively low solubility in water, which can make it difficult to work with in some experimental contexts. In addition, this compound has not yet been extensively studied in vivo, so its efficacy and safety in animal models and humans are not yet fully understood.
未来方向
There are several future directions for research on ethyl 3-(3-isopropoxybenzoyl)-1,4'-bipiperidine-1'-carboxylate. One area of interest is the development of more potent and selective inhibitors of the Vif-APOBEC3G interaction, which could lead to the development of more effective treatments for HIV-1. Another area of interest is the use of this compound and other piperidine carboxylates as anticancer agents, either alone or in combination with other therapies. Finally, there is also potential for the use of this compound in the treatment of other viral infections, such as hepatitis B and C, which also rely on interactions with host proteins for their survival.
合成方法
Ethyl 3-(3-isopropoxybenzoyl)-1,4'-bipiperidine-1'-carboxylate can be synthesized through a multi-step process involving the reaction of 3-isopropoxybenzoyl chloride with piperidine, followed by esterification with ethyl chloroformate. The final product is obtained through purification using column chromatography.
科学研究应用
Ethyl 3-(3-isopropoxybenzoyl)-1,4'-bipiperidine-1'-carboxylate has been extensively studied for its potential use as an antiviral agent, particularly in the treatment of HIV. Studies have shown that this compound inhibits the replication of HIV-1 by blocking the interaction between the viral protein Vif and the host protein APOBEC3G. This interaction is critical for the survival of the virus, and blocking it can prevent the virus from replicating and spreading.
In addition to its antiviral properties, this compound has also been shown to have antitumor activity. Studies have demonstrated that this compound inhibits the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
ethyl 4-[3-(3-propan-2-yloxybenzoyl)piperidin-1-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-4-28-23(27)24-13-10-20(11-14-24)25-12-6-8-19(16-25)22(26)18-7-5-9-21(15-18)29-17(2)3/h5,7,9,15,17,19-20H,4,6,8,10-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXQBVBGOBNEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)C3=CC(=CC=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4876078.png)
![7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4876090.png)

![N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4876098.png)
![1-{4-[(8-chloro-4-quinolinyl)amino]phenyl}ethanone](/img/structure/B4876102.png)

![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4876128.png)
![3-amino-N-[5-(isobutylthio)-1,3,4-thiadiazol-2-yl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4876142.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4876152.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4876164.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B4876169.png)



